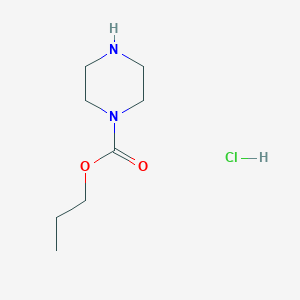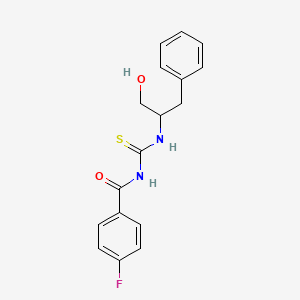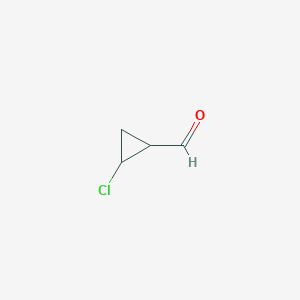
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE is an organic compound characterized by a cyclopropane ring substituted with a formyl group and a chlorine atom. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.
作用机制
Mode of Action
Carbenes, such as dichlorocarbene, can form cyclopropane structures and are created in situ from reagents such as chloroform and KOH . The detailed mechanism of the formation of dichlorocarbene involves the deprotonation of chloroform to generate the trichloromethanide anion, which spontaneously expels the chloride anion .
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound is currently unknown. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
生化分析
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
1-Formyl-2-chlorocyclopropane has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which 1-Formyl-2-chlorocyclopropane exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of 1-Formyl-2-chlorocyclopropane involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Formyl-2-chlorocyclopropane have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Formyl-2-chlorocyclopropane vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1-Formyl-2-chlorocyclopropane is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-Formyl-2-chlorocyclopropane within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of 1-Formyl-2-chlorocyclopropane and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE can be synthesized through several methods. One common approach involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions to form ethyl 2-formyl-1-cyclopropanecarboxylate . Another method includes the reaction of 3,5-dichloro-2-pentanone with a 20% sodium hydroxide aqueous solution in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopropane derivatives
科学研究应用
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of cyclopropane ring strain and reactivity.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE can be compared with other cyclopropane derivatives such as:
1,2-Dimethylcyclopropane: Exhibits cis-trans isomerism and is used in studies of stereochemistry.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and as a building block in organic synthesis.
Cyclopropylcarbinol: Studied for its reactivity and use in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its combination of a formyl group and a chlorine atom on the cyclopropane ring, which imparts distinct reactivity and makes it a valuable compound for various applications.
属性
IUPAC Name |
2-chlorocyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNVICSFGKNCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
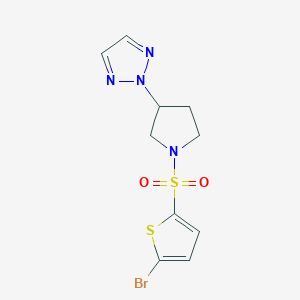
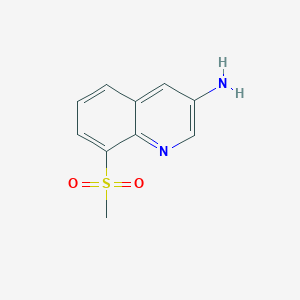
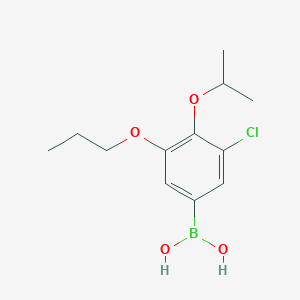
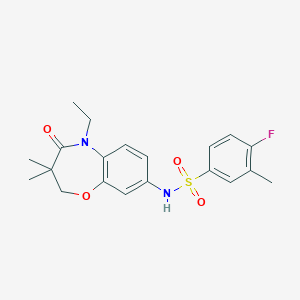
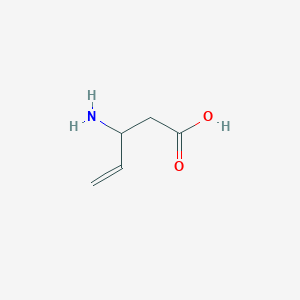
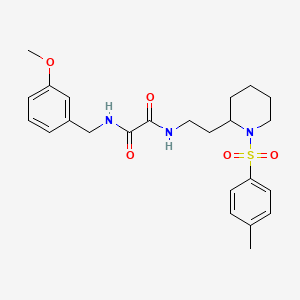

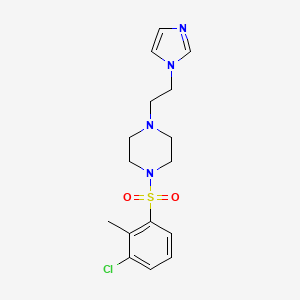
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
![1-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2745538.png)
